molecular formula C21H15NO3 B5686618 N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide

N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide

Cat. No. B5686618
M. Wt: 329.3 g/mol
InChI Key: VIQGQTIKYAGLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide, commonly known as MFC, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound belongs to the family of fluorene derivatives and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of MFC is not fully understood, but it is believed to involve the inhibition of the proteasome, which leads to the accumulation of misfolded proteins and the induction of apoptosis in cancer cells. MFC has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
MFC has been shown to have several biochemical and physiological effects, including the inhibition of the proteasome, the induction of apoptosis, the inhibition of angiogenesis, and the suppression of inflammation. MFC has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of MFC is its ability to inhibit the proteasome, which is a validated target for cancer therapy. MFC has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of MFC is its poor solubility in water, which can affect its bioavailability and limit its use in vivo.

Future Directions

There are several future directions for the research on MFC. One of the potential areas of research is the development of MFC-based organic semiconductors for the development of organic electronic devices. Another potential area of research is the optimization of the synthesis method to improve the yield and purity of MFC. Additionally, further studies are needed to understand the mechanism of action of MFC and its potential applications in cancer therapy.

Synthesis Methods

The synthesis of MFC can be achieved through several methods, including the reaction of 9-oxo-9H-fluorene-3-carboxylic acid with 2-methoxyaniline in the presence of a coupling reagent. Another method involves the reaction of 9-oxo-9H-fluorene-3-carboxylic acid with 2-methoxyaniline in the presence of a catalyst such as palladium on carbon. The yield of MFC can be improved by optimizing the reaction conditions.

Scientific Research Applications

MFC has been extensively studied for its potential applications in various fields such as materials science, organic electronics, and medicinal chemistry. In materials science, MFC has been used as a building block for the synthesis of various organic semiconductors, which have shown promising results in the development of organic electronic devices such as solar cells and field-effect transistors.
In medicinal chemistry, MFC has been studied for its potential as an anticancer agent. Several studies have shown that MFC can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins. MFC has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing angiogenesis.

properties

IUPAC Name

N-(2-methoxyphenyl)-9-oxofluorene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3/c1-25-19-9-5-4-8-18(19)22-21(24)13-10-11-16-17(12-13)14-6-2-3-7-15(14)20(16)23/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQGQTIKYAGLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide

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